molecular formula C15H11Cl2N5 B2896817 4-(2,4-Dichlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 305343-00-4

4-(2,4-Dichlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No. B2896817
CAS RN: 305343-00-4
M. Wt: 332.19
InChI Key: NFLCLMQFIWHNOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to the class of 1,2,4-triazine derivatives . These are six-membered heterocyclic compounds possessing three nitrogen atoms in their structure . They have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic activities .


Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives involves the cyclocondensation reaction of the corresponding 2-guanidinobenzimidazoles with various ketones . The reaction is carried out under reflux conditions for a specific period of time . The cyclization of starting 2-guanidinobenzimidazoles bearing alkoxy substituents in the benzene ring proceeds more smoothly .

Scientific Research Applications

Anticonvulsant Activity

This compound has been studied for its potential use as an anticonvulsant . Anticonvulsants are medications that help control seizures in conditions like epilepsy. The structure of this compound suggests that it could be effective in reducing the frequency and intensity of seizures by modulating neuronal activity .

Analgesic Properties

Another promising application is in the field of pain management. The compound has shown anti-nociceptive properties , which means it could potentially be used to develop new analgesics, especially for chronic pain conditions where current treatments may not be effective .

Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects . This is particularly important in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s, where the protection of neurons can slow disease progression .

Hepatoprotective Potential

The compound’s potential to protect liver cells makes it a candidate for hepatoprotective drugs . These drugs are used to prevent damage to the liver from toxins, drugs, and diseases .

Anti-inflammatory Activity

Inflammation is a response of the body to injury or infection, but chronic inflammation can lead to various diseases. This compound could be used to develop new anti-inflammatory drugs that may be more effective or have fewer side effects than current medications .

Toxicity Assessment

An essential aspect of drug development is assessing the toxicity of new compounds. This compound has been evaluated for hepatotoxic and neurotoxic effects , showing no significant signs of toxicity in these areas, which is promising for its safety profile in therapeutic use .

Mechanism of Action

Target of Action

It is known that 1,2,4-triazine derivatives, which this compound is a part of, have been found to exhibit a variety of biological applications such as antifungal, anti-hiv, anticancer, anti-inflammatory, analgesic, and antihypertensive . These activities suggest that the compound may interact with a range of targets, including enzymes, receptors, and other proteins.

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that similar 1,2,4-triazine derivatives have been reported to possess a broad spectrum of biological activities . This suggests that the compound may interact with its targets in a way that modulates their function, leading to the observed biological effects.

Biochemical Pathways

Given the wide range of biological activities exhibited by 1,2,4-triazine derivatives , it can be inferred that this compound may influence multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the wide range of biological activities exhibited by 1,2,4-triazine derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

properties

IUPAC Name

4-(2,4-dichlorophenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N5/c16-8-5-6-9(10(17)7-8)13-20-14(18)21-15-19-11-3-1-2-4-12(11)22(13)15/h1-7,13H,(H3,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLCLMQFIWHNOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Dichlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

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